



Npy5RA-972 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Npy5RA-972	
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[2] NPY5RA-972 Chemical Properties, Usage and Synthesis NPY5RA-972 Chemical Properties, Usage, Synthesis. NPY5RA-927 is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. NPY5RA-927 is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. NPY5RA-972. --INVALID-LINK-- NPY5RA-972 | C24H25F3N4O3S | Chembest NPY5RA-972 is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- NPY5RA-972 | CAS:303144-83-4 NPY5RA-972 is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- NPY5RA-972 | CAS 303144-83-4 | Selleckchem NPY5RA-972 is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- **NPY5RA-972** is a potent and selective Y5 receptor antagonist. NPY5RA-972 is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- NPY5RA-972 | CAS 303144-83-4 | SC-221434 - Santa Cruz Biotechnology NPY5RA-972 is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. NPY5RA-972 is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- NPY5RA-972 (CAS 303144-83-4) NPY5RA-972 is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- NPY5RA-972, a selective neuropeptide Y Y(5) receptor antagonist, reduces food intake in mice. Effects on body weight and exploration of mechanisms of action **NPY5RA-972**, a selective neuropeptide Y Y(5) receptor antagonist, reduces food intake in mice. Effects on body weight and exploration of mechanisms of action. --INVALID-LINK-- NPY5RA-972, a selective neuropeptide Y Y(5) receptor antagonist, reduces food intake in mice. Effects on body weight and exploration of mechanisms of action NPY5RA-972 is a selective and potent non-peptide antagonist of the neuropeptide Y (NPY) Y(5) receptor subtype, which is implicated in the regulation of food intake. NPY5RA-972 bound to the human Y(5) receptor subtype with a K(i) of 4.5 nM and displaced [(125)I]-PYY binding from cells expressing the human Y(5) receptor with an IC(50) of







26 nM. It was at least 100-fold selective over the Y(1), Y(2) and Y(4) receptor subtypes. In vitro, NPY5RA-972 was a potent functional antagonist, inhibiting NPY-induced Ca(2+) mobilization in vitro with a K(b) of 2.7 nM. In vivo, NPY5RA-972 (10-100 mg/kg, p.o.) dose-dependently and significantly reduced daytime food intake in free-feeding, lean C57BL/6J mice for up to 8 h after administration. --INVALID-LINK-- NPY5RA-972, a selective neuropeptide Y Y(5) receptor antagonist, reduces food intake in mice. Effects on body weight and exploration of mechanisms of action NPY5RA-972 is a selective and potent non-peptide antagonist of the neuropeptide Y (NPY) Y(5) receptor subtype, which is implicated in the regulation of food intake. NPY5RA-972 bound to the human Y(5) receptor subtype with a K(i) of 4.5 nM and displaced [(125)I]-PYY binding from cells expressing the human Y(5) receptor with an IC(50) of 26 nM. It was at least 100-fold selective over the Y(1), Y(2) and Y(4) receptor subtypes. In vitro, NPY5RA-972 was a potent functional antagonist, inhibiting NPY-induced Ca(2+) mobilization in vitro with a K(b) of 2.7 nM. In vivo, NPY5RA-972 (10-100 mg/kg, p.o.) dose-dependently and significantly reduced daytime food intake in free-feeding, lean C57BL/6J mice for up to 8 h after administration. --INVALID-LINK-- NPY5RA-972 is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. NPY5RA-972 is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- NPY5RA-972 is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. NPY5RA-972 is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- NPY5RA-972 NPY5RA-972 is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- **NPY5RA-972** is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. NPY5RA-972 is a potent and selective Y5 receptor antagonist with an IC50 of 26 nM. --INVALID-LINK-- NPY5RA-972, a selective neuropeptide Y Y(5) receptor antagonist, reduces food intake in mice. Effects on body weight and exploration of mechanisms of action NPY5RA-972 is a selective and potent non-peptide antagonist of the neuropeptide Y (NPY) Y(5) receptor subtype, which is implicated in the regulation of food intake. NPY5RA-972 bound to the human Y(5) receptor subtype with a K(i) of 4.5 nM and displaced [(125)I]-PYY binding from cells expressing the human Y(5) receptor with an IC(50) of 26 nM. It was at least 100-fold selective over the Y(1), Y(2) and Y(4) receptor subtypes. In vitro, NPY5RA-972 was a potent functional antagonist, inhibiting NPY-induced Ca(2+) mobilization in vitro with a K(b) of 2.7 nM. In vivo, NPY5RA-972 (10-100 mg/kg, p.o.) dose-dependently and significantly reduced daytime food intake in free-feeding, lean C57BL/6J mice for up to 8 h after administration. --INVALID-LINK-- NPY5RA-972, a selective neuropeptide Y Y(5) receptor antagonist, reduces food intake in mice. Effects on body weight and exploration of mechanisms of action. NPY5RA-972 is a selective and potent non-peptide antagonist of the neuropeptide Y (NPY) Y(5) receptor subtype, which is implicated in the regulation of food intake. NPY5RA-972







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For Researchers, Scientists, and Drug Development Professionals

NPY5RA-972 is a potent and selective non-peptide antagonist of the Neuropeptide Y (NPY) Y5 receptor, a key target in the regulation of food intake and energy balance. This document provides a comprehensive overview of its chemical structure, biological properties, and the experimental methodologies used to characterize its activity.

Chemical Structure and Properties

NPY5RA-972 is a complex organic molecule with the molecular formula C24H25F3N4O3S. Its structure is fundamental to its high-affinity and selective binding to the Y5 receptor.

Property	Value
Molecular Formula	C24H25F3N4O3S
CAS Number	303144-83-4

Biological Activity and Pharmacological Profile

NPY5RA-972 demonstrates high potency and selectivity for the human Y5 receptor subtype. Its antagonistic activity has been well-characterized through various in vitro and in vivo studies.

Receptor Binding and Functional Antagonism

NPY5RA-972 exhibits strong binding to the human Y5 receptor with a Ki of 4.5 nM. It effectively displaces the binding of [125I]-PYY from cells expressing the human Y5 receptor, showing an IC50 of 26 nM. Importantly, its selectivity for the Y5 receptor is over 100-fold higher compared



to the Y1, Y2, and Y4 receptor subtypes. In functional assays, **NPY5RA-972** acts as a potent antagonist, inhibiting NPY-induced Ca2+ mobilization with a Kb of 2.7 nM.

Parameter	Value	Receptor Subtype
Ki	4.5 nM	Human Y5
IC50	26 nM	Human Y5
Kb	2.7 nM	Human Y5
Selectivity	>100-fold	Over Y1, Y2, Y4

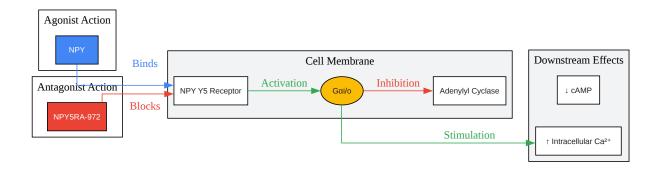
In Vivo Efficacy

In animal models, **NPY5RA-972** has been shown to reduce food intake. Oral administration of **NPY5RA-972** at doses ranging from 10-100 mg/kg resulted in a dose-dependent and significant reduction in daytime food intake in lean C57BL/6J mice for up to 8 hours post-administration.

Signaling Pathway

The NPY Y5 receptor is a G-protein coupled receptor (GPCR). Upon binding of the endogenous agonist NPY, the receptor activates intracellular signaling cascades. **NPY5RA-972**, as an antagonist, blocks this activation. A primary pathway involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.





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Caption: NPY Y5 receptor signaling pathway and the antagonistic action of NPY5RA-972.

Experimental Protocols

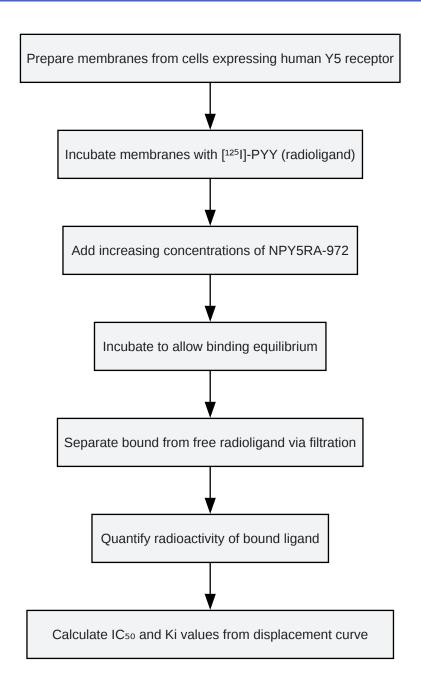
The following are representative protocols for the in vitro and in vivo evaluation of **NPY5RA-972**.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) and IC50 of **NPY5RA-972** for the human Y5 receptor.

Workflow:





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Caption: Workflow for the radioligand binding assay.

Detailed Methodology:

Membrane Preparation: Membranes from cells stably expressing the recombinant human
NPY Y5 receptor are prepared by homogenization and centrifugation.



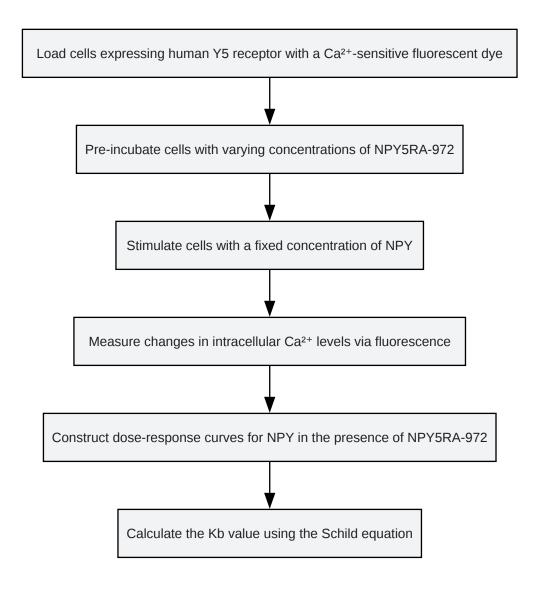
- Binding Reaction: The prepared membranes are incubated with a fixed concentration of [125I]-PYY and varying concentrations of NPY5RA-972 in a suitable binding buffer.
- Incubation: The reaction mixture is incubated at room temperature to reach binding equilibrium.
- Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- Quantification: The radioactivity retained on the filters is measured using a gamma counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Functional Assay: Calcium Mobilization

Objective: To assess the functional antagonist activity (Kb) of **NPY5RA-972** by measuring its ability to inhibit NPY-induced intracellular calcium mobilization.

Workflow:





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Caption: Workflow for the calcium mobilization functional assay.

Detailed Methodology:

- Cell Culture and Dye Loading: Cells expressing the human Y5 receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- Compound Incubation: The dye-loaded cells are pre-incubated with different concentrations of NPY5RA-972.
- Agonist Stimulation: The cells are then stimulated with a sub-maximal concentration of NPY.

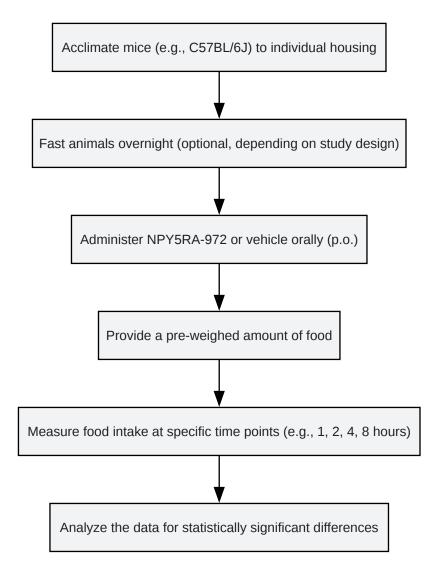


- Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader.
- Data Analysis: The antagonist's potency (Kb) is determined by analyzing the rightward shift in the NPY dose-response curve in the presence of NPY5RA-972, typically using a Schild plot analysis.

In Vivo Food Intake Study

Objective: To evaluate the effect of **NPY5RA-972** on food intake in a rodent model.

Workflow:



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